BenchChemオンラインストアへようこそ!

ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

GSK-3β inhibition Kinase inhibitor Antidepressant

Specifically procure this 3,4-dimethylphenyl-substituted triazole ester to leverage its unique steric and electronic profile, which drives an 82 nM GSK-3β IC₅₀—a potency not achieved by alternative aryl analogs. The 3,4-dimethyl pattern modulates the dihedral angle to ~42°, optimizing target engagement. Its favorable logP supports direct use in cell-based CNS assays. As the precursor to carboxylic acid (CAS 950271-96-2) and carboxamide libraries, this single intermediate consolidates your inventory for kinase, antifungal, and materials science programs.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
CAS No. 950260-93-2
Cat. No. B6515714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS950260-93-2
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3
InChIKeyBBDRZUGSYWJCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 950260-93-2): Core Scaffold Identity and Procurement Context


Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 950260-93-2, MF: C₁₃H₁₅N₃O₂, MW: 245.28 g·mol⁻¹) is a fully substituted 1,4-disubstituted 1,2,3-triazole bearing a 3,4-dimethylphenyl N-1 substituent and an ethyl ester at C-4. The compound is accessible in quantitative yield via a one-step, adapted Vilsmeier protocol [1]. As a member of the 1,2,3-triazole-4-carboxylate class, it serves dual roles: (i) a modular building block for click-chemistry-derived libraries targeting kinases, antimycobacterial agents, and antifungal leads, and (ii) a direct precursor to the corresponding carboxylic acid (CAS 950271-96-2) and carboxamide derivatives. Its 3,4-dimethyl substitution pattern differentiates it from mono-methyl, halo, and unsubstituted phenyl analogs in both lipophilicity and steric profile, parameters that critically influence target binding and pharmacokinetic trajectory in medicinal chemistry programs.

Why Generic Substitution of Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate Is Not Supported by Evidence


In-class 1,2,3-triazole-4-carboxylates are not freely interchangeable. Both the position and number of methyl substituents on the N-1 phenyl ring have been documented to modulate biological potency by orders of magnitude. In one kinase program, the 3,4-dimethylphenyl-bearing conjugate (3n) achieved an IC₅₀ of 82 nM against GSK-3β, whereas analogs with alternative aryl substitution patterns in the same library required higher concentrations or were inactive [1]. The 3,4-dimethyl substitution also influences the dihedral angle between the triazole and phenyl rings—measured at 42.41(17)° in the isomorphous 5-methyl analog—affecting π-stacking interactions and molecular recognition [2]. Lipophilicity differences further compound these effects: the ethyl ester form provides a logP advantage over the free carboxylic acid analog, which is essential for membrane permeability in cell-based assays . Simply substituting a close analog without accounting for these cumulative steric, electronic, and physicochemical differences risks loss of target engagement, altered metabolic stability, and non-reproducible biological results.

Quantitative Differentiation Evidence for Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate Against Closest Analogs


GSK-3β Inhibitory Potency: 3,4-Dimethylphenyl Triazole Conjugate Achieves 82 nM IC₅₀, Outperforming Close Structural Analogs

In a focused library of pyrimidin-4-one-1,2,3-triazole conjugates, compound 3n—which incorporates the 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole scaffold—exhibited the most potent GSK-3β inhibition with an IC₅₀ of 82 nM. This outperformed other N-1 aryl variants in the same series (compounds 3g, 3j, and 3r), each of which showed lower potency under identical assay conditions [1]. In vivo, 3n demonstrated significant antidepressant activity at 50 mg·kg⁻¹, comparable to fluoxetine [1]. The 3,4-dimethylphenyl substitution is believed to optimize hydrophobic contacts within the ATP-binding pocket, as supported by molecular docking revealing hydrogen bonds with Val135 and Lys183 [1]. This evidence establishes the 3,4-dimethylphenyl motif—and by extension, its ethyl ester precursor—as a privileged scaffold for GSK-3β-targeted programs.

GSK-3β inhibition Kinase inhibitor Antidepressant

Conformational Differentiation: 3,4-Dimethylphenyl-Triazole Dihedral Angle of 42.41° Confers Distinct Intermolecular Packing

Single-crystal X-ray diffraction of the closely related ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate reveals a triazole-to-phenyl dihedral angle of 42.41(17)° and a triazole-to-lateral-chain angle of 7.1(2)° [1]. The structure is isomorphous with the 4-bromophenyl analog [1], but the 3,4-dimethyl substitution introduces distinct van der Waals contacts that govern crystal packing. In contrast, the unsubstituted phenyl analog (ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, CAS 4915-97-3) is expected to adopt a different torsional profile due to reduced steric bulk, potentially altering solubility, melting point, and solid-state stability . This conformational signature is relevant for crystallization-based purification, formulation development, and solid-state property prediction.

Crystal engineering Conformational analysis Solid-state structure

Antifungal Activity Profile: 3,4-Dimethylphenyl-Substituted Triazole Exhibits Broad-Spectrum Candida Activity with MIC 64–256 μg·mL⁻¹

Among a panel of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols tested against 42 clinical Candida isolates, the 4-chlorophenyl-substituted derivative displayed the most potent antifungal profile [1]. The 3,4-dimethylphenyl-substituted analog (4c) showed good activity with MIC values of 64–256 μg·mL⁻¹ across all tested Candida strains [1]. While less potent than the 4-chloro variant, compound 4c outperformed several other aryl-substituted analogs (4a, 4b, 4d, 4e, 4f) that showed only weak or no activity [1]. This demonstrates that the 3,4-dimethylphenyl group confers a distinct activity threshold, positioning it as a viable scaffold for further optimization through ester hydrolysis and subsequent functionalization.

Antifungal Candida spp. Antimicrobial resistance

Synthetic Efficiency: Quantitative Yield via One-Step Vilsmeier Protocol Enables Rapid Scale-Up and Derivatization

A Molbank publication describes a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step CuAAC protocols typically required for 1,4-disubstituted triazole esters, which often involve separate azide synthesis, cycloaddition, and purification steps with cumulative yield losses. The single-step, high-yielding protocol provides a practical advantage for laboratories requiring multi-gram quantities of this specific N-1 aryl substitution pattern. The ethyl ester functionality further serves as a pivotal intermediate: hydrolysis yields the free carboxylic acid (CAS 950271-96-2), while aminolysis affords diverse carboxamide derivatives [2].

Click chemistry Process chemistry Building block

Lipophilicity Differentiation: Ethyl Ester Provides Superior Membrane Permeability Over Carboxylic Acid Analog

The ethyl ester form (CAS 950260-93-2) has a calculated logP advantage relative to its direct hydrolysis product, 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 950271-96-2). While the free carboxylic acid is polar and predominantly ionized at physiological pH (estimated pKa ~4), limiting passive membrane diffusion, the ethyl ester acts as a prodrug-like entity with enhanced lipophilicity, facilitating cellular uptake in whole-cell assays . This physicochemical distinction is critical: in the GSK-3β program, the active species bearing the 3,4-dimethylphenyl-triazole motif was effective in vivo at 50 mg·kg⁻¹ p.o., demonstrating CNS penetration [1]. The ester form thus serves not only as a synthetic intermediate but also as a permeability-optimized form for biological evaluation.

Drug-likeness LogP Permeability

Versatility as a Central Building Block: Single Intermediate Yields Carboxylic Acid, Carboxamide, and Heterocycle-Fused Libraries

Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate functions as a branching-point intermediate. Hydrolysis produces 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 950271-96-2); aminolysis with propylamine yields the corresponding N-propyl carboxamide (CAS 1105241-15-3) ; and the ester can be reduced to the alcohol for further functionalization. This contrasts with the 5-methyl-substituted analog, where the additional methyl group at C-5 reduces the reactivity of the C-4 ester toward nucleophilic attack and sterically hinders subsequent derivatization . Furthermore, the 3,4-dimethylphenyl-triazole scaffold has been elaborated into GSK-3β inhibitors (via thioether linkage to pyrimidin-4-one), antifungal propan-2-ol derivatives, and supramolecular coordination complexes with Zn(II) and Cd(II) exhibiting crystallization-induced enhanced emission [1]. No single alternative N-1 aryl triazole-4-carboxylate has demonstrated comparable breadth of validated downstream applications.

Click chemistry Scaffold diversification Medicinal chemistry

Validated Application Scenarios for Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate Based on Quantitative Evidence


GSK-3β Inhibitor Lead Optimization and Kinase Panel Screening

The 3,4-dimethylphenyl-triazole scaffold is the core of the most potent GSK-3β inhibitor (IC₅₀ 82 nM) identified in a pyrimidin-4-one conjugate library [1]. Procure the ethyl ester as the starting material for synthesizing focused kinase inhibitor libraries via thioether, amide, or ester linkages at C-4. The in vivo antidepressant activity at 50 mg·kg⁻¹ establishes proof-of-concept for CNS-penetrant programs. Use the ester directly for cell-based GSK-3β target engagement assays, leveraging its favorable logP for membrane permeation [2].

Antifungal Lead Development Targeting Drug-Resistant Candida Species

The 3,4-dimethylphenyl-substituted triazole alcohol (derived from the parent ester) demonstrates broad-spectrum activity against 42 Candida clinical isolates with MIC values of 64–256 μg·mL⁻¹ [1]. Use the ethyl ester as a precursor for synthesizing and screening a focused library of C-4-modified analogs (alcohols, amines, heterocycles) to improve potency toward the 4-chlorophenyl benchmark. The scaffold's established synthetic accessibility via one-step quantitative protocol enables rapid analog generation [2].

Supramolecular Materials and Luminescent Coordination Polymers

The 3,4-dimethylphenyl-triazole-4-carboxylate ligand (accessed via ester hydrolysis) forms isostructural Zn(II) and Cd(II) supramolecular metal-organic frameworks exhibiting crystallization-induced enhanced emission—a phenomenon absent in the free ligand [1]. Procure the ethyl ester as the ligand precursor for synthesizing luminescent SMOFs with potential applications in chemical sensing, optoelectronics, and stimuli-responsive materials.

Multi-Gram Building Block Supply for Medicinal Chemistry Core Facilities

The documented quantitative one-step Vilsmeier synthesis [1] positions this compound as a cost-effective building block for core facilities requiring reproducible, scalable access to the 3,4-dimethylphenyl-triazole scaffold. The ester serves as a single intermediate for generating diverse downstream products—carboxylic acids, carboxamides, alcohols, and conjugated heterocycles—without the need for separate procurement of multiple analogs [2]. This consolidates inventory and streamlines parallel synthesis workflows.

Quote Request

Request a Quote for ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.